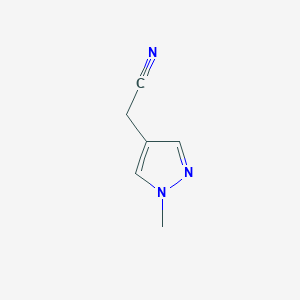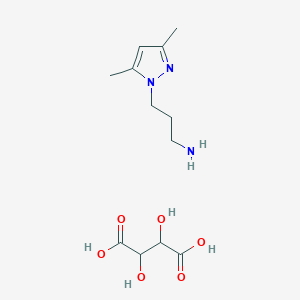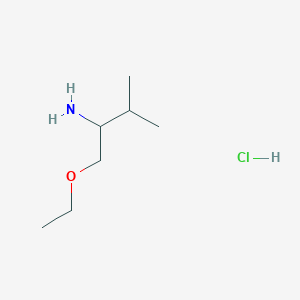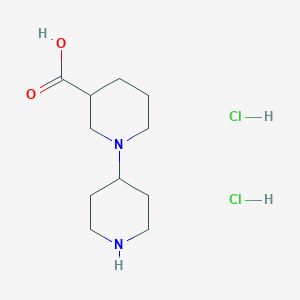
2-(1-Méthyl-1H-pyrazol-4-YL)acétonitrile
Vue d'ensemble
Description
“2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile” is a chemical compound with the CAS Number: 754159-15-4 . It has a molecular weight of 121.14 . The IUPAC name for this compound is (1-methyl-1H-pyrazol-4-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile” is 1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile” is a colorless to yellow liquid or semi-solid or solid or lump . The specific boiling point and melting point are not provided in the search results .
Applications De Recherche Scientifique
Synthèse des inhibiteurs de CDK2
2-(1-Méthyl-1H-pyrazol-4-YL)acétonitrile: a été utilisé dans la conception et la synthèse d'inhibiteurs de CDK2, qui sont des agents anticancéreux potentiels . La CDK2 est une protéine kinase impliquée dans le cycle cellulaire, et son inhibition peut arrêter la prolifération des cellules cancéreuses. Le composé sert de bloc de construction pour la création de dérivés de N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, qui ont montré une activité inhibitrice puissante et une sélectivité par rapport aux autres kinases dépendantes des cyclines.
Agents antileishmaniens et antimalariens
Des recherches ont indiqué que les dérivés du This compound présentent une activité in vitro significative contre la leishmaniose et le paludisme . Ces maladies sont causées par des protozoaires parasites, et les dérivés du composé peuvent interférer avec les voies métaboliques des parasites, conduisant à leur mort.
Inhibition des kinases dépendantes des cyclines
Le composé est un précurseur clé dans la synthèse de molécules qui ciblent diverses kinases dépendantes des cyclines (CDK), qui sont essentielles pour la régulation de la division cellulaire. Les inhibiteurs basés sur ce composé peuvent être utilisés pour étudier le rôle des CDK dans les maladies et peuvent contribuer au développement de nouvelles stratégies thérapeutiques .
Activité antiproliférative
Des dérivés du This compound ont été synthétisés et évalués pour leur activité cytotoxique contre une gamme de lignées cellulaires cancéreuses. Certains dérivés ont montré des résultats prometteurs, avec une activité comparable ou supérieure à celle des médicaments de référence standard .
Études de remplacement bioisostère
Le composé a été utilisé dans des études de remplacement bioisostère pour développer de nouvelles molécules avec des profils pharmacologiques améliorés. En remplaçant certains groupes fonctionnels par la fraction pyrazole, les chercheurs peuvent créer des composés avec une activité et une sélectivité accrues .
Synthèse chimique et science des matériaux
Dans le domaine de la synthèse chimique et de la science des matériaux, le This compound est utilisé comme intermédiaire polyvalent. Il peut être incorporé dans diverses structures chimiques, contribuant au développement de nouveaux matériaux avec des applications potentielles dans l'électronique, les revêtements et d'autres industries .
Recherche sur les inhibiteurs enzymatiques
Le composé est également essentiel dans l'étude des inhibiteurs enzymatiques. En modifiant la structure de base, les scientifiques peuvent étudier l'interaction entre les dérivés du composé et des enzymes spécifiques, ce qui permet de mieux comprendre le fonctionnement et l'inhibition des enzymes .
Découverte et développement de médicaments
Enfin, le This compound joue un rôle important dans la découverte et le développement de médicaments. Ses dérivés sont criblés pour diverses activités biologiques, ce qui peut conduire à l'identification de nouveaux candidats médicaments pour une variété de maladies .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P310, P338, P351, suggesting measures to prevent exposure and procedures to follow in case of exposure .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, which could potentially be influenced by this compound .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile . .
Analyse Biochimique
Biochemical Properties
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile can form hydrogen bonds with specific amino acid residues in proteins, influencing their structure and function .
Cellular Effects
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes. Furthermore, 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can also affect the levels of specific metabolites by modulating the activity of metabolic enzymes. This interaction can lead to changes in metabolic flux, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 2-(1-Methyl-1H-pyrazol-4-YL)acetonitrile within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-5-6(2-3-7)4-8-9/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAQPNNARZFABP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655598 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754159-15-4 | |
| Record name | (1-Methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)





![2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-benzoic acid hydrochloride](/img/structure/B1388332.png)




![N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanine](/img/structure/B1388344.png)
